molecular formula C11H25ClN4 B2900632 11-Azidoundecan-1-amine hydrochloride CAS No. 2303565-88-8

11-Azidoundecan-1-amine hydrochloride

Cat. No.: B2900632
CAS No.: 2303565-88-8
M. Wt: 248.8
InChI Key: XRJDLLLOOHNOER-UHFFFAOYSA-N
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Description

11-Azidoundecan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN3. It is characterized by the presence of an azide group (-N3) and an amine group (-NH2) attached to an undecane chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

11-azidoundecan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13;/h1-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJDLLLOOHNOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-azidoundecan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 11-Azidoundecan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Azidoundecan-1-amine hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in surface modification and polymer chemistry.

Mechanism of Action

The mechanism of action of 11-azidoundecan-1-amine hydrochloride involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This property makes it valuable in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

    11-Azido-3,6,9-trioxaundecan-1-amine: Similar structure but contains additional ether linkages.

    3-Azido-1-propanamine: Shorter chain length and different reactivity.

    14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Longer chain with multiple ether linkages.

Uniqueness: 11-Azidoundecan-1-amine hydrochloride is unique due to its specific chain length and the presence of both azide and amine groups, making it highly versatile for various chemical reactions and applications .

Biological Activity

11-Azidoundecan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by its azido group, which is known for its reactivity in click chemistry, making it a valuable building block in the synthesis of various bioactive compounds. The molecular formula is C11_{11}H22_{22}ClN3_3, and it has a molecular weight of approximately 237.77 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antiparasitic and anticancer applications. Its azido functionality allows for the incorporation into larger drug conjugates that target specific cells or pathogens.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of 11-Azidoundecan-1-amine exhibit significant antiparasitic effects against various strains of Leishmania and Trypanosoma species. For instance, a study reported that compounds derived from 11-Azidoundecan-1-amine showed low micromolar activity against intracellular amastigotes of Leishmania infantum and Trypanosoma cruzi, with IC50_{50} values indicating effective inhibition at concentrations as low as 4.23 ± 0.94 μM .

CompoundTarget ParasiteIC50_{50} (μM)Activity Description
11-Azidoundecan-1-amine derivativeL. infantum4.23 ± 0.94Significant inhibition of amastigotes
11-Azidoundecan-1-amine derivativeT. cruziNot specifiedEffective against various developmental stages

Anticancer Activity

In the realm of cancer research, conjugates formed using 11-Azidoundecan-1-amine have shown promising results in targeting folate receptor-positive cancer cells. One study reported that a conjugate incorporating this compound exhibited an IC50_{50} value ranging from 2.1 to 3.5 nM against cancer cell lines while demonstrating over a 1000-fold decrease in cytotoxicity against normal human cells . This selectivity highlights its potential for developing targeted chemotherapy agents.

The mechanisms underlying the biological activity of this compound are closely tied to its ability to facilitate receptor-mediated endocytosis (RME). This process allows for the selective uptake of drug conjugates by cancer cells, leading to enhanced therapeutic efficacy while minimizing damage to healthy tissues .

Case Studies

  • Antiparasitic Evaluation : A series of experiments were conducted to evaluate the antiparasitic activity of various derivatives of 11-Azidoundecan-1-amine against Leishmania and Trypanosoma. These studies revealed structure-activity relationships (SAR) that informed further modifications for improved efficacy .
  • Cancer Cell Targeting : A study focused on a folate-targeted drug conjugate utilizing 11-Azidoundecan-1-amine demonstrated remarkable potency against folate receptor-overexpressing cancer cells, reinforcing the importance of targeted delivery systems in cancer therapy .

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